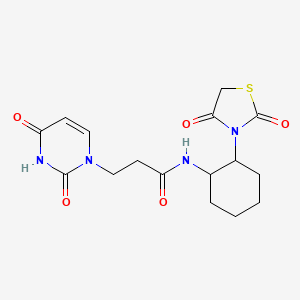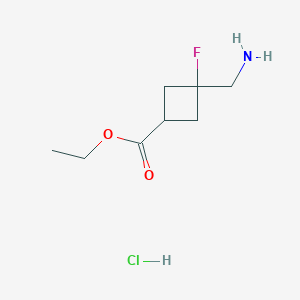
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields. Its structure incorporates a pyrimidine ring and a thiazolidine ring, making it a versatile molecule for research and industrial uses.
Preparation Methods
Synthetic Routes: This compound can be synthesized through multi-step organic reactions. One common approach involves the condensation of appropriate precursors under controlled conditions.
Reaction Conditions: Synthesis typically requires a solvent medium, often dichloromethane or methanol, with a catalytic amount of acid or base to facilitate the reaction. Temperature control is crucial to ensure the desired product yield and purity.
Industrial Production: In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions, thus optimizing yield and reducing production time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: With strong oxidizing agents, leading to potential fragmentation of the molecule.
Reduction: Reducing agents can alter the oxidation states of specific atoms within the structure.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the reactive sites within the rings.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often utilize reagents like hydrochloric acid or sodium methoxide.
Major Products: The products of these reactions vary widely, but common examples include altered ring structures or chain modifications, impacting the compound's functionality and reactivity.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse functionalizations, aiding in the development of new materials.
Biology: Biologically, its structural motifs can interact with various biomolecules, making it a candidate for studying enzyme interactions or as a molecular probe in biochemical assays.
Medicine: Medically, derivatives of this compound are being explored for their potential as pharmaceutical agents, particularly in targeting specific enzymes or receptors.
Industry: Industrial applications may include the development of novel polymers or as intermediates in the manufacture of specialty chemicals.
Mechanism of Action
Molecular Targets: The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors, depending on its functional groups.
Pathways Involved: Its action may involve inhibition or activation of specific biochemical pathways, modulating the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Unique Attributes: Compared to similar compounds, this molecule's dual-ring structure provides additional reactive sites, enhancing its versatility in reactions and applications.
List of Similar Compounds:3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(cyclohexyl)propanamide
3-(2,4-Dioxothiazolidin-3-yl)-N-(cyclohexyl)propanamide
Each of these compounds, while structurally related, offers different reactivity profiles and applications due to variations in their molecular frameworks.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c21-12(5-7-19-8-6-13(22)18-15(19)24)17-10-3-1-2-4-11(10)20-14(23)9-26-16(20)25/h6,8,10-11H,1-5,7,9H2,(H,17,21)(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFTMSWBDFYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCN2C=CC(=O)NC2=O)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2728923.png)

![1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2728926.png)


![(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide](/img/structure/B2728929.png)
![1,3-dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)


![1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one](/img/structure/B2728937.png)
![3-[2-(ADAMANTAN-1-YL)ETHYL]-1-(ADAMANTANE-1-CARBONYL)THIOUREA](/img/structure/B2728939.png)
![N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2728940.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)
